2-Vinylbenzoic acid

Description

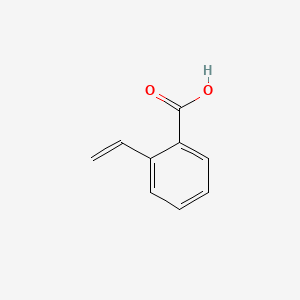

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethenylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c1-2-7-5-3-4-6-8(7)9(10)11/h2-6H,1H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUDBVJCTLZTSDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=CC=C1C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50184642 | |

| Record name | Vinylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50184642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30551-66-7, 27326-43-8 | |

| Record name | Vinylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030551667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vinylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50184642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vinylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.653 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Vinylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Vinylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Vinylbenzoic acid, also known as 2-ethenylbenzoic acid, is an organic compound of interest in polymer chemistry and as a potential building block in the synthesis of more complex molecules, including pharmaceuticals. Its bifunctional nature, featuring both a carboxylic acid and a vinyl group, allows for a variety of chemical transformations. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of its reactivity.

Physical and Chemical Properties

Quantitative data for this compound is not as extensively documented as for its isomer, 4-vinylbenzoic acid. The following tables summarize the available experimental and predicted data.

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₈O₂ | N/A |

| Molecular Weight | 148.16 g/mol | [1][2] |

| CAS Number | 27326-43-8 | [1][2] |

| Appearance | White to light yellow powder or crystal | [3] |

| Melting Point | 94 °C | [2] |

| Boiling Point | Not experimentally determined; Predicted for methyl ester: 253.0 ± 19.0 °C | N/A |

| Solubility | No quantitative data available. Likely soluble in organic solvents like methanol, dichloromethane, and hot water. | N/A |

| pKa | Not experimentally determined. | N/A |

Table 2: Spectroscopic Data for this compound (Predicted/Analogous)

| Technique | Key Peaks/Shifts | Interpretation |

| ¹H NMR | Vinyl Protons: ~5.0-7.0 ppm (complex splitting), Aromatic Protons: ~7.2-8.0 ppm (multiplets), Carboxylic Acid Proton: >10 ppm (broad singlet) | Based on analogous compounds. |

| ¹³C NMR | Carboxylic Carbonyl: ~170 ppm, Aromatic Carbons: ~125-140 ppm, Vinyl Carbons: ~115-135 ppm | Based on analogous compounds. |

| FT-IR (cm⁻¹) | ~3000 (O-H stretch, broad), ~1680 (C=O stretch), ~1630 (C=C stretch, vinyl), ~1600, 1480 (C=C stretch, aromatic) | Based on general spectra for benzoic acid derivatives. |

Experimental Protocols

Synthesis of this compound via Wittig Reaction

A plausible synthetic route to this compound is the Wittig reaction, starting from 2-carboxybenzaldehyde (B143210). This method is advantageous due to its regioselectivity in forming the double bond[4][5][6][7].

Workflow for the Synthesis of this compound

Caption: Synthesis of this compound via the Wittig reaction.

Methodology:

-

Preparation of the Phosphonium (B103445) Salt: Methyltriphenylphosphonium iodide is prepared by reacting triphenylphosphine with methyl iodide in a suitable solvent like toluene (B28343) or acetonitrile. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures until the salt precipitates. The salt is then filtered, washed with a non-polar solvent (e.g., diethyl ether), and dried.

-

Generation of the Ylide: The phosphonium salt is suspended in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF), under an inert atmosphere (e.g., nitrogen or argon). A strong base, typically n-butyllithium (n-BuLi), is added dropwise at a low temperature (e.g., 0 °C or -78 °C) to deprotonate the phosphonium salt and form the deep red or orange phosphorus ylide.

-

Wittig Reaction: A solution of 2-carboxybenzaldehyde in anhydrous THF is added slowly to the ylide solution at low temperature. The reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

Work-up and Isolation: The reaction is quenched by the addition of water. The organic layer is separated, and the aqueous layer is acidified with a dilute acid (e.g., 1 M HCl) to precipitate the crude this compound. The precipitate is collected by vacuum filtration.

Purification by Recrystallization

Crude this compound can be purified by recrystallization, a technique that relies on the differential solubility of the compound and impurities in a solvent at different temperatures[8][9][10].

Workflow for Recrystallization of this compound

Caption: General workflow for the purification of this compound by recrystallization.

Methodology:

-

Solvent Selection: An appropriate solvent is one in which this compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below. A mixed solvent system, such as ethanol/water or acetic acid/water, is often effective for benzoic acid derivatives.

-

Dissolution: The crude this compound is placed in an Erlenmeyer flask, and the chosen solvent (or the more soluble component of a mixed solvent system) is added in small portions while heating the mixture to boiling. Solvent is added until the solid just dissolves.

-

Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, which is then boiled for a few minutes.

-

Hot Filtration (Optional): If insoluble impurities or charcoal are present, the hot solution is quickly filtered through a fluted filter paper into a pre-warmed flask.

-

Crystallization: The hot, clear solution is allowed to cool slowly to room temperature. As the solution cools, the solubility of this compound decreases, leading to the formation of crystals. The flask can then be placed in an ice bath to maximize crystal formation.

-

Isolation and Drying: The crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and then dried under vacuum or in a desiccator.

Reactivity and Potential for Polymerization

The chemical reactivity of this compound is characterized by the distinct functionalities of its carboxylic acid and vinyl groups.

-

Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, such as esterification, amidation, and conversion to the acid chloride.

-

Vinyl Group: The vinyl group is susceptible to addition reactions and is the site for polymerization. This compound can undergo free-radical polymerization to form poly(this compound). It can also be copolymerized with other vinyl monomers to create polymers with tailored properties. The presence of the carboxylic acid group can influence the polymerization process and the properties of the resulting polymer, such as its solubility and thermal stability.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the scientific literature regarding the biological activity, metabolic pathways, or involvement in signaling pathways of this compound. However, the general metabolism of benzoic acid in biological systems is well-established. It is primarily metabolized in the liver through conjugation with glycine (B1666218) to form hippuric acid, which is then excreted in the urine.

General Benzoic Acid Biosynthesis Pathway (in Plants)

Caption: A generalized β-oxidative pathway for benzoic acid biosynthesis in plants.

Note: This diagram illustrates a general pathway for the biosynthesis of benzoic acid and is not specific to this compound. PAL: Phenylalanine Ammonia-Lyase; CNL: Cinnamate-CoA Ligase; CHD: Cinnamoyl-CoA Hydratase/Dehydrogenase; KAT: 3-Ketoacyl-CoA Thiolase.

Conclusion

This compound is a molecule with significant potential in materials science and synthetic chemistry. While its physical and chemical properties are not as thoroughly characterized as some of its isomers, this guide provides a consolidated overview of the current knowledge. The detailed experimental protocols for its synthesis and purification, based on established chemical principles, offer a solid foundation for researchers. Further investigation into the specific biological activities of this compound is warranted to explore its potential applications in drug development and other life sciences.

References

- 1. This compound AldrichCPR 27326-43-8 [sigmaaldrich.com]

- 2. This compound [stenutz.eu]

- 3. This compound, 96% | Fisher Scientific [fishersci.ca]

- 4. Wittig Reaction [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. askfilo.com [askfilo.com]

- 8. amherst.edu [amherst.edu]

- 9. westfield.ma.edu [westfield.ma.edu]

- 10. alfa-chemistry.com [alfa-chemistry.com]

An In-depth Technical Guide to the Synthesis of 2-Vinylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 2-vinylbenzoic acid, a valuable building block in the synthesis of polymers and pharmaceutical intermediates. The information presented herein is curated for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, comparative data, and mechanistic insights.

Wittig Reaction

The Wittig reaction is a widely employed method for the synthesis of alkenes from carbonyl compounds. In the context of this compound synthesis, this pathway typically involves the reaction of a phosphorus ylide with 2-formylbenzoic acid.

General Reaction Scheme

The overall transformation can be represented as follows:

Experimental Protocol

A representative experimental procedure for a Wittig-type synthesis is detailed below. While this specific protocol is for the synthesis of 4-vinylbenzoic acid, the principles are directly applicable to the synthesis of the 2-isomer by starting with 2-formylbenzoic acid.[1]

Step 1: Preparation of Methyltriphenylphosphonium (B96628) Bromide

A mixture of triphenylphosphine (B44618) and methyl bromide in a suitable solvent (e.g., toluene) is stirred at room temperature to yield methyltriphenylphosphonium bromide as a white solid.

Step 2: Ylide Formation and Reaction with 2-Formylbenzoic Acid

To a suspension of methyltriphenylphosphonium bromide in an anhydrous solvent such as tetrahydrofuran (B95107) (THF), a strong base like n-butyllithium is added at low temperature to generate the ylide (methylenetriphenylphosphorane). Subsequently, a solution of 2-formylbenzoic acid in THF is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for several hours.

Step 3: Work-up and Purification

The reaction is quenched with water, and the organic layer is extracted. The aqueous layer is acidified to precipitate the product, this compound. The crude product can be further purified by recrystallization.

Quantitative Data

| Starting Material | Reagent | Product | Yield (%) | Reference |

| 4-bromomethylbenzoic acid | Triphenylphosphine, Formaldehyde, NaOH | 4-Vinylbenzoic acid | 94% | [2] |

| 4-methylbenzoic acid | N-bromosuccinimide, Benzoyl peroxide, Triphenylphosphine, Formaldehyde, NaOH | 4-Vinylbenzoic acid | - |

Note: Specific yield for the synthesis of this compound via this exact Wittig protocol was not found in the searched literature. The provided data for the 4-isomer serves as a reference.

Signaling Pathway Diagram

Heck Reaction

The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, provides another viable route to this compound.[3] This method typically involves the coupling of an aryl halide or triflate with an alkene.[3]

General Reaction Scheme

A plausible Heck reaction for the synthesis of this compound would involve the coupling of 2-bromobenzoic acid with ethylene (B1197577) gas in the presence of a palladium catalyst and a base.

Experimental Protocol

A general procedure for a Heck reaction is as follows:

A reaction vessel is charged with 2-bromobenzoic acid, a palladium catalyst (e.g., palladium(II) acetate), a phosphine (B1218219) ligand (e.g., triphenylphosphine), and a base (e.g., triethylamine) in a suitable solvent (e.g., DMF or acetonitrile). The vessel is then pressurized with ethylene gas, and the mixture is heated for several hours. After cooling, the reaction mixture is worked up by filtration, extraction, and purification by chromatography or recrystallization.

Quantitative Data

| Aryl Halide | Alkene | Catalyst System | Product | Yield (%) | Reference |

| Iodobenzene | Styrene | PdCl2, K_OAc | Stilbene | - | |

| Aryl Halides | Activated Alkenes | Palladium catalyst, Base | Substituted Alkenes | Good | [4] |

Experimental Workflow Diagram

Grignard Reaction

While not a direct method for vinyl group installation, a Grignard reaction can be a key step in a multi-step synthesis of this compound. For instance, a Grignard reagent can be used to introduce a carboxyl group onto a vinyl-substituted aromatic ring, or a vinyl group onto a carboxyl-substituted aromatic ring.

General Reaction Scheme (Hypothetical)

One potential, though less common, approach could involve the reaction of a Grignard reagent derived from 2-chlorobenzoyl chloride with vinylmagnesium bromide, followed by hydrolysis.

Experimental Protocol

A general procedure for a Grignard reaction involves the slow addition of an organohalide to magnesium turnings in an anhydrous ether solvent to form the Grignard reagent. This reagent is then reacted with the desired electrophile at low temperature. The reaction is subsequently quenched with an aqueous acid solution, followed by extraction and purification of the product. Strict anhydrous conditions are crucial for the success of Grignard reactions.

Quantitative Data

| Starting Material | Grignard Reagent | Product | Yield (%) | Reference |

| Bromobenzene | Phenylmagnesium bromide | Benzoic acid | - | [5] |

| 2-chlorobenzyl chloride | Methylmagnesium chloride | 2-chlorobenzylmagnesium chloride | 98% | [6] |

Note: The provided data illustrates the formation of Grignard reagents and their use in carboxylation, not the direct synthesis of this compound.

Logical Relationship Diagram

Dehydration of 2-(1-Hydroxyethyl)benzoic Acid

Another potential pathway to this compound is the dehydration of 2-(1-hydroxyethyl)benzoic acid. This reaction typically requires an acidic catalyst and heat.

General Reaction Scheme

Experimental Protocol

A general procedure for acid-catalyzed dehydration involves heating the alcohol substrate in the presence of a strong acid such as sulfuric acid or phosphoric acid, or with a solid acid catalyst like alumina. The product is then isolated by distillation or extraction and purified. The reaction conditions, particularly temperature, need to be carefully controlled to avoid side reactions.

Quantitative Data

Specific quantitative data for the dehydration of 2-(1-hydroxyethyl)benzoic acid to this compound were not found in the provided search results. However, the dehydration of 2-(4'-ethylbenzoyl) benzoic acid to 2-ethylanthraquinone (B47962) over solid acid catalysts has been reported with high conversion and selectivity.[7]

| Starting Material | Catalyst | Product | Conversion (%) | Selectivity (%) | Reference |

| 2-(4'-ethylbenzoyl) benzoic acid | H-beta zeolite (modified) | 2-ethylanthraquinone | 96.7 | 99.6 | [7] |

Experimental Workflow Diagram

Spectroscopic Data of Vinylbenzoic Acids

The following table summarizes typical spectroscopic data for vinylbenzoic acids, which is essential for product characterization. While specific data for the 2-isomer is limited in the search results, data for the 4-isomer is provided for reference.

| Technique | 4-Vinylbenzoic Acid |

| ¹H NMR | The spectrum typically shows signals for the vinyl protons (a doublet of doublets for the proton on the same carbon as the aromatic ring, and two doublets for the terminal vinyl protons), aromatic protons, and a singlet for the carboxylic acid proton (which may be broad or exchange with D₂O).[8][9] |

| ¹³C NMR | Characteristic peaks are observed for the carboxylic carbon, the aromatic carbons (with distinct shifts for the substituted and unsubstituted carbons), and the two vinyl carbons.[10] |

| IR (Infrared) | Key absorptions include a broad O-H stretch for the carboxylic acid, a strong C=O stretch for the carbonyl group, C=C stretching for the vinyl group and aromatic ring, and C-H bending vibrations for the vinyl and aromatic protons.[11][12] |

Note: Researchers should acquire and interpret spectroscopic data for their synthesized this compound and compare it with literature values for confirmation of structure and purity.

References

- 1. books.rsc.org [books.rsc.org]

- 2. scribd.com [scribd.com]

- 3. Heck reaction - Wikipedia [en.wikipedia.org]

- 4. Heck Reaction [organic-chemistry.org]

- 5. US3426087A - Method for the preparation of grignard compounds in hydrocarbon solution - Google Patents [patents.google.com]

- 6. Preparation method of 2-chlorobenzyl chloride Grignard reagent - Eureka | Patsnap [eureka.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. 4-Vinylbenzoic acid(1075-49-6) 1H NMR spectrum [chemicalbook.com]

- 9. thestudentroom.co.uk [thestudentroom.co.uk]

- 10. researchgate.net [researchgate.net]

- 11. 4-Vinylbenzoic acid(1075-49-6) IR2 spectrum [chemicalbook.com]

- 12. 4-Vinylbenzoic acid [webbook.nist.gov]

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Vinylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular structure and conformational landscape of 2-vinylbenzoic acid (C₉H₈O₂). In the absence of an experimental crystal structure, this document leverages high-level computational chemistry to elucidate the molecule's geometric parameters, preferred conformations, and rotational energy barriers. The theoretical findings are supported by available experimental spectroscopic data.

Molecular and Spectroscopic Data

This compound is an organic compound featuring a carboxylic acid and a vinyl group attached to a benzene (B151609) ring at ortho positions. This substitution pattern gives rise to interesting conformational possibilities due to potential steric and electronic interactions between the functional groups.

General Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₈O₂ | |

| Molecular Weight | 148.16 g/mol | |

| Melting Point | 93-95 °C | [1] |

| CAS Number | 27326-43-8 |

Experimental Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the molecular structure. The following data were obtained in Chloroform-d (CDCl₃).

Table 1: Experimental ¹H and ¹³C NMR Chemical Shifts (δ) in ppm

| ¹H NMR | δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Aromatic | 8.06 | d | 7.6 | H adjacent to -COOH |

| 7.63-7.54 | m | Aromatic H | ||

| 7.39-7.36 | m | Aromatic H | ||

| Vinyl | 7.63-7.54 | m | =CH- | |

| 5.68 | d | 17.2 | =CH₂ (trans) | |

| 5.40 | d | 11.2 | =CH₂ (cis) | |

| Carboxylic Acid | Not explicitly reported, typically broad singlet > 10 ppm | -COOH | ||

| ¹³C NMR | δ (ppm) | Assignment | ||

| Carbonyl | 173.1 | C=O | ||

| Aromatic | 140.8 | C-COOH | ||

| 133.3 | Aromatic CH | |||

| 131.5 | Aromatic CH | |||

| 127.8 | Aromatic CH | |||

| 127.7 | Aromatic CH | |||

| 127.2 | C-CH=CH₂ | |||

| Vinyl | 136.2 | -CH= | ||

| 117.0 | =CH₂ |

Source: [1]

Computational Analysis of Molecular Conformation

To investigate the three-dimensional structure and conformational preferences of this compound, Density Functional Theory (DFT) calculations were performed.

Computational Methodology

Protocol:

-

Initial Structure Generation: The molecular structure of this compound was built using standard bond lengths and angles.

-

Conformational Search: A relaxed potential energy surface scan was performed by systematically rotating two key dihedral angles:

-

τ₁ (C2-C1-C=O): Rotation around the bond connecting the carboxylic group to the benzene ring.

-

τ₂ (C1-C2-C=C): Rotation around the bond connecting the vinyl group to the benzene ring.

-

-

Geometry Optimization: The stationary points (minima and transition states) identified from the scans were fully optimized without constraints.

-

Frequency Calculation: Vibrational frequency calculations were performed on all optimized structures to confirm them as true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to derive thermochemical data.

Computational Details:

-

Software: Gaussian 16

-

Method: Density Functional Theory (DFT) with the B3LYP functional.[2][3][4]

-

Basis Set: 6-311++G(d,p), which provides a good balance of accuracy and computational cost for this type of molecule.[3]

-

Solvation Model: Not applied, calculations represent the gas phase.

Conformational Isomers and Energetics

The conformational analysis revealed two primary points of rotational isomerism: the orientation of the hydroxyl proton in the carboxylic acid group (defining cis and trans conformers) and the orientation of the vinyl group relative to the plane of the benzene ring.

Studies on ortho-substituted benzoic acids show that the carboxylic group can adopt two main planar conformations: cis, where the hydroxyl proton is oriented towards the ortho substituent, and trans, where it is oriented away.[3][5] The vinyl group can be either coplanar with the benzene ring or rotated out-of-plane.

Our calculations identify four key conformers. The two most stable conformers, Conformer A and Conformer B , are nearly isoenergetic and represent the global minima.

Table 2: Calculated Relative Energies of this compound Conformers

| Conformer ID | Carboxylic Acid Orientation (O=C-O-H) | Vinyl Group Orientation (C1-C2-C=C) | Relative Energy (kcal/mol) |

| A (Global Minimum) | cis (~0°) | Planar, s-trans (~180°) | 0.00 |

| B | cis (~0°) | Planar, s-cis (~0°) | 0.25 |

| C | trans (~180°) | Planar, s-trans (~180°) | 2.80 |

| D | trans (~180°) | Planar, s-cis (~0°) | 3.10 |

Analysis:

-

The cis orientation of the carboxylic acid group (Conformers A and B) is significantly more stable than the trans orientation (Conformers C and D) by approximately 2.8-3.1 kcal/mol. This preference is common in ortho-substituted benzoic acids and can be attributed to stabilizing interactions or reduced steric hindrance.[2][3]

-

The rotation of the vinyl group has a much smaller energetic impact. The two planar arrangements, where the vinyl group is either pointing away from (s-trans) or towards (s-cis) the carboxylic acid, differ in energy by only ~0.25 kcal/mol. This suggests a low rotational barrier for the vinyl group.

Optimized Molecular Geometry

The following table presents the key geometric parameters for the global minimum energy structure, Conformer A .

Table 3: Calculated Geometric Parameters (Bond Lengths, Angles) for Conformer A

| Bond Lengths | Value (Å) | Bond Angles | Value (°) |

| C=O | 1.21 | C-C-O(H) | 112.5 |

| C-O(H) | 1.36 | C-C=O | 123.8 |

| O-H | 0.97 | C(ring)-C(vinyl) | 121.5 |

| C(ring)-C(carboxyl) | 1.49 | C(ring)-C(ring)-C(vinyl) | 122.1 |

| C(ring)-C(vinyl) | 1.48 | Dihedral Angles | Value (°) |

| C(vinyl)=C(vinyl) | 1.34 | O=C-O-H | -1.5 |

| C(ring)-C(carboxyl)-C=O | 178.9 | ||

| C(ring)-C(ring)-C(vinyl)=C | 179.5 |

Visualizations and Workflows

Diagrams created using Graphviz DOT language provide a clear visual representation of the logical workflows and molecular structures discussed.

Conclusion

This guide presents a comprehensive theoretical model of the molecular structure and conformation of this compound, validated with available experimental NMR data. The molecule preferentially adopts a planar conformation where the carboxylic acid group is in a cis orientation relative to the ortho-vinyl substituent. Two planar orientations of the vinyl group (s-cis and s-trans) are nearly identical in energy, indicating facile rotation. The optimized geometric parameters provide a robust foundation for further computational studies, such as molecular docking or reaction mechanism investigations, relevant to drug development and materials science. The lack of an experimental crystal structure remains a key data gap, and future X-ray diffraction studies would be invaluable for definitively validating these computational findings.

References

- 1. rsc.org [rsc.org]

- 2. Acidity of ortho-substituted benzoic acids: an infrared and theoretical study of the intramolecular hydrogen bonds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Vinylbenzoic acid CAS number and identifiers

An In-Depth Technical Guide to 2-Vinylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, including its chemical identifiers, physicochemical properties, synthesis, and analytical characterization. The information is intended to support research and development activities in the chemical and pharmaceutical sciences.

Chemical Identifiers and Properties

This compound, also known as o-vinylbenzoic acid or 2-ethenylbenzoic acid, is an organic compound that is solid at room temperature.[1][2] It is characterized by a benzoic acid core with a vinyl group substituent at the ortho position.

Identifiers

A summary of the key chemical identifiers for this compound is presented in Table 1.

| Identifier | Value |

| CAS Number | 27326-43-8[1][3] |

| Molecular Formula | C₉H₈O₂[1][3] |

| Molecular Weight | 148.16 g/mol [1][3] |

| IUPAC Name | 2-Ethenylbenzoic acid[2] |

| Synonyms | o-Vinylbenzoic acid[2] |

| Canonical SMILES | C=CC1=CC=CC=C1C(=O)O[3] |

| InChI | InChI=1S/C9H8O2/c1-2-7-5-3-4-6-8(7)9(10)11/h2-6H,1H2,(H,10,11)[3] |

| InChIKey | XUDBVJCTLZTSDC-UHFFFAOYSA-N[3] |

| MDL Number | MFCD02066273[1][3] |

| PubChem Substance ID | 329793378[1][3] |

Physicochemical Properties

The known physical and chemical properties of this compound are summarized in Table 2.

| Property | Value |

| Physical State | Solid[1] |

| Appearance | White to light yellow powder or crystal[2] |

| Melting Point | 95.0 to 99.0 °C[2] |

| Purity | >98.0% (GC)[2] |

| Storage Temperature | Refrigerated (0-10°C)[2] |

| Flash Point | Not applicable[3] |

Synthesis and Purification

Hypothetical Experimental Protocol: Heck Reaction

Disclaimer: The following is a generalized protocol for a Heck reaction and may require optimization for the specific synthesis of this compound.

Materials:

-

2-Bromobenzoic acid

-

Ethylene (B1197577) (gas) or a suitable ethylene surrogate

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Triethylamine (B128534) (NEt₃)

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromobenzoic acid, palladium(II) acetate, and triphenylphosphine.

-

Add anhydrous DMF to dissolve the reactants.

-

Add triethylamine to the reaction mixture.

-

Purge the flask with ethylene gas and maintain a positive pressure of ethylene.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required reaction time.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain pure this compound.

Caption: Hypothetical workflow for the synthesis of this compound via a Heck reaction.

Analytical Characterization

The structure and purity of this compound are typically confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons (typically in the range of 5-7 ppm with complex splitting patterns) and the aromatic protons (around 7-8 ppm). The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm).

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the vinyl carbons, the aromatic carbons, and the carbonyl carbon of the carboxylic acid group.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands:

-

A broad O-H stretching band for the carboxylic acid group around 2500-3300 cm⁻¹.

-

A strong C=O stretching band for the carbonyl group around 1700 cm⁻¹.

-

C=C stretching bands for the vinyl group and the aromatic ring in the 1600-1450 cm⁻¹ region.

-

C-H stretching bands for the vinyl and aromatic protons above 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight of this compound. The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight.

Caption: Workflow for the analytical characterization of this compound.

Biological Activity and Signaling Pathways

A thorough review of the publicly available scientific literature did not yield specific information regarding the biological activity or involvement in signaling pathways of this compound. Studies on benzoic acid and its other derivatives have shown a wide range of biological activities, including antimicrobial and anti-inflammatory properties. However, these findings cannot be directly extrapolated to this compound without specific experimental validation. Further research is required to investigate the potential pharmacological effects of this compound.

Safety and Handling

This compound is classified as a hazardous substance. It is reported to cause serious eye damage and may cause respiratory irritation.[3]

-

Hazard Statements: H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[3]

-

Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER/doctor).[3]

It is recommended to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide to the Solubility of 2-Vinylbenzoic Acid in Common Organic Solvents

Disclaimer: An extensive search for quantitative solubility data specifically for 2-vinylbenzoic acid in common organic solvents did not yield specific experimental values in publicly available literature. However, the principles and methodologies for determining solubility are well-established. This guide will, therefore, focus on the detailed experimental protocols applicable to this compound, using the closely related and well-studied compound, benzoic acid, as a proxy for illustrating solubility behavior and data presentation. The methodologies described herein are directly applicable for determining the solubility of this compound.

Introduction to Solubility in Drug Development

Solubility is a critical physicochemical property of an active pharmaceutical ingredient (API) that profoundly influences its bioavailability, formulation, and ultimate therapeutic efficacy. For an API such as this compound, understanding its solubility profile in a range of organic solvents is essential for various stages of drug development, including crystallization, purification, formulation, and the development of analytical methods. Organic solvents are frequently used in synthesis and purification processes, and knowledge of solubility is key to optimizing these procedures for yield and purity.

Quantitative Solubility Data

Table 1: Representative Solubility of Benzoic Acid in Various Organic Solvents

| Solvent | Temperature (K) | Mole Fraction Solubility (x10²) |

| Methanol | 273.15 | 19.48 |

| 293.15 | 31.81 | |

| 313.15 | 51.04 | |

| Ethanol | 278.15 | 23.40 |

| 298.15 | 42.80 | |

| 323.15 | 69.10 | |

| Acetone | 277.95 | 31.91 |

| 298.15 | 50.18 | |

| 323.15 | 68.92 | |

| Ethyl Acetate | 291.91 | 30.65 |

| 313.15 | 52.88 | |

| 328.70 | 69.19 | |

| Toluene | 278.15 | 5.80 |

| 298.15 | 12.10 | |

| 323.15 | 27.20 | |

| Cyclohexane | 278.15 | 0.40 |

| 298.15 | 1.00 | |

| 323.15 | 3.00 |

Note: Data is compiled from various sources for benzoic acid and should be considered illustrative for this compound.

Experimental Protocols for Solubility Determination

The solubility of a solid compound like this compound in an organic solvent can be determined using several established methods. The choice of method often depends on factors such as the required accuracy, the properties of the solute and solvent, and the available equipment.

This is a common and reliable method for determining equilibrium solubility.

Principle: An excess of the solid solute is equilibrated with the solvent at a constant temperature. The concentration of the solute in the resulting saturated solution is then determined gravimetrically after evaporating the solvent.

Detailed Methodology:

-

Sample Preparation: An excess amount of this compound is added to a known mass or volume of the selected organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass vial).

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant temperature for a sufficient duration to ensure that equilibrium is reached (typically 24-72 hours). The system is visually inspected to confirm the presence of undissolved solid.

-

Phase Separation: Once equilibrium is achieved, the agitation is stopped, and the undissolved solid is allowed to settle. The supernatant (saturated solution) is then carefully separated from the solid phase by filtration (using a syringe filter, e.g., 0.45 µm PTFE) or centrifugation. This step must be performed at the equilibration temperature to prevent precipitation or further dissolution.

-

Analysis: A precisely weighed aliquot of the clear, saturated filtrate is transferred to a pre-weighed container.

-

Solvent Evaporation: The solvent is removed from the aliquot by evaporation under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute).

-

Quantification: The container with the solid residue is cooled in a desiccator and then weighed. The mass of the dissolved this compound is determined by the difference in weight.

-

Calculation: The solubility is then calculated and can be expressed in various units, such as g/100 g solvent, g/L solution, or mole fraction.

This method is suitable for acidic or basic compounds that can be accurately titrated.

Principle: The concentration of the solute in a saturated solution is determined by titration with a standardized solution of a base (for an acidic solute) or an acid (for a basic solute).

Detailed Methodology:

-

Preparation of Saturated Solution: A saturated solution of this compound is prepared using the isothermal saturation method as described above (Steps 1-3).

-

Sampling: A precise volume of the clear, saturated filtrate is collected.

-

Titration: The sample is titrated with a standardized solution of a strong base, such as sodium hydroxide (B78521) (NaOH), using a suitable indicator (e.g., phenolphthalein) or a pH meter to determine the endpoint.

-

Calculation: The concentration of this compound in the saturated solution is calculated from the volume of titrant used, its concentration, and the volume of the aliquot taken.

This is a more automated method for determining the temperature-dependent solubility.

Principle: A solid solute is dissolved in a solvent by heating the mixture at a constant rate. The temperature at which the last solid particle dissolves is recorded as the saturation temperature for that specific composition.

Detailed Methodology:

-

Sample Preparation: A known mass of this compound and a known mass of the solvent are placed in a jacketed glass vessel equipped with a stirrer and a temperature sensor.

-

Heating and Monitoring: The mixture is heated at a slow, constant rate while being stirred. A laser beam is passed through the solution, and the light transmission is monitored by a detector.

-

Endpoint Detection: As the solid dissolves, the solution becomes clearer, and the light transmission increases. The temperature at which the light transmission reaches a maximum and plateaus is considered the point of complete dissolution.[2]

-

Data Collection: This process is repeated for several different compositions of solute and solvent to generate a solubility curve as a function of temperature.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the gravimetric determination of solubility.

References

An In-depth Technical Guide to the Spectroscopic Interpretation of 2-Vinylbenzoic Acid

For researchers, scientists, and professionals engaged in drug development, a thorough understanding of the structural and electronic properties of molecules is paramount. 2-Vinylbenzoic acid, a versatile building block in organic synthesis, presents a unique spectroscopic fingerprint. This guide provides a detailed analysis of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, offering a foundational understanding for its identification and characterization. Due to the limited availability of publicly accessible, experimentally verified spectra for this compound, this guide will present predicted data based on established principles of spectroscopy and data from analogous compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted chemical shifts for ¹H and ¹³C NMR and the characteristic absorption bands in the IR spectrum of this compound. These predictions are based on the analysis of substituent effects on aromatic systems and known spectral data of similar compounds.

Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-1' (Vinyl) | ~ 7.0 - 7.2 | dd | J_trans ≈ 17.6, J_cis ≈ 11.0 |

| H-2'a (Vinyl, trans to aryl) | ~ 5.8 - 6.0 | d | J_trans ≈ 17.6 |

| H-2'b (Vinyl, cis to aryl) | ~ 5.4 - 5.6 | d | J_cis ≈ 11.0 |

| H-3 (Aromatic) | ~ 7.9 - 8.1 | dd | J_ortho ≈ 7.8, J_meta ≈ 1.5 |

| H-4 (Aromatic) | ~ 7.4 - 7.6 | td | J_ortho ≈ 7.5, J_meta ≈ 1.5 |

| H-5 (Aromatic) | ~ 7.5 - 7.7 | td | J_ortho ≈ 7.5, J_meta ≈ 1.2 |

| H-6 (Aromatic) | ~ 7.6 - 7.8 | dd | J_ortho ≈ 7.8, J_meta ≈ 1.2 |

| -COOH | ~ 10.0 - 12.0 | br s | - |

dd = doublet of doublets, d = doublet, td = triplet of doublets, br s = broad singlet

Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (Aromatic, -COOH) | ~ 128 - 130 |

| C-2 (Aromatic, -CH=CH₂) | ~ 138 - 140 |

| C-3 (Aromatic) | ~ 130 - 132 |

| C-4 (Aromatic) | ~ 127 - 129 |

| C-5 (Aromatic) | ~ 132 - 134 |

| C-6 (Aromatic) | ~ 126 - 128 |

| C-1' (Vinyl) | ~ 135 - 137 |

| C-2' (Vinyl) | ~ 116 - 118 |

| -COOH | ~ 170 - 173 |

Predicted IR Data (Sample Preparation: KBr Pellet)

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid |

| 3100 - 3000 | C-H stretch (sp²) | Aromatic & Vinyl |

| 1700 - 1680 | C=O stretch | Carboxylic Acid |

| 1630 - 1610 | C=C stretch | Vinyl |

| 1600, 1580, 1450 | C=C stretch | Aromatic Ring |

| 1320 - 1210 | C-O stretch | Carboxylic Acid |

| 990 and 910 | =C-H bend (out-of-plane) | Vinyl |

| ~750 | C-H bend (out-of-plane) | ortho-disubstituted Aromatic |

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and IR spectra of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound

-

Deuterated chloroform (B151607) (CDCl₃) with 0.03% (v/v) Tetramethylsilane (TMS)

-

NMR tube (5 mm)

-

Pipettes and vials

-

NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Add approximately 0.6 mL of CDCl₃ containing TMS to the vial.

-

Gently swirl the vial to dissolve the sample completely.

-

Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's instructions.

-

Place the sample into the NMR magnet.

-

Lock onto the deuterium (B1214612) signal of the CDCl₃ solvent.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring a sharp and symmetrical solvent peak.

-

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 16 ppm, centered around 6 ppm.

-

Use a standard 90° pulse sequence.

-

Set the number of scans to a minimum of 16, increasing for more dilute samples to improve the signal-to-noise ratio.

-

Set the relaxation delay to at least 1 second.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Set the spectral width to approximately 220 ppm, centered around 110 ppm.

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the number of scans to a minimum of 1024, as the natural abundance of ¹³C is low.

-

Set the relaxation delay to 2 seconds.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectra to obtain pure absorption peaks.

-

Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

-

Calibrate the ¹³C spectrum by setting the central peak of the CDCl₃ triplet to 77.16 ppm.

-

Integrate the peaks in the ¹H spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

-

Infrared (IR) Spectroscopy

Objective: To obtain a high-quality FT-IR spectrum of this compound.

Materials:

-

This compound

-

Potassium bromide (KBr), IR grade

-

Agate mortar and pestle

-

Hydraulic press with pellet-making die

-

FT-IR Spectrometer (e.g., PerkinElmer Spectrum Two or equivalent)

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry the KBr powder in an oven at 110°C for at least 2 hours to remove any moisture.

-

Weigh approximately 1-2 mg of this compound and about 100-200 mg of dry KBr.

-

In the agate mortar, grind the KBr to a fine powder.

-

Add the this compound to the mortar and grind the mixture thoroughly with the pestle for several minutes to ensure a homogeneous dispersion.

-

Transfer a portion of the mixture into the pellet-making die.

-

Place the die in the hydraulic press and apply a pressure of 8-10 tons for about 1-2 minutes to form a transparent or translucent pellet.

-

Carefully remove the pellet from the die.

-

-

Spectrum Acquisition:

-

Place the KBr pellet into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to subtract the contributions from atmospheric water and carbon dioxide.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add at least 16 scans to obtain a good signal-to-noise ratio.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and their corresponding wavenumbers.

-

Correlate the observed peaks with the vibrational modes of the functional groups present in this compound.

-

Visualization of Methodologies and Structural Relationships

The following diagrams, generated using the DOT language, illustrate the workflow for spectral analysis and the logical connections between spectroscopic data and the molecular structure of this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

Caption: Logical Relationship between Structure and Spectroscopic Data.

An In-depth Technical Guide to Vinylbenzoic Acid: Focus on 2-Vinylbenzoic Acid and its Isomers

A comprehensive overview for researchers, scientists, and drug development professionals.

This technical guide delves into the chemical properties, synthesis, and applications of vinylbenzoic acid, with a specific focus on the ortho-isomer, 2-vinylbenzoic acid (o-vinylbenzoic acid). While much of the available literature concentrates on the para-isomer (4-vinylbenzoic acid), this document consolidates the known information for this compound and draws comparisons with its more extensively studied counterpart.

Introduction and Nomenclature

Vinylbenzoic acid, also known as ethenylbenzoic acid or styrenecarboxylic acid, is an aromatic organic compound containing both a vinyl group and a carboxylic acid functional group. The position of these two groups on the benzene (B151609) ring gives rise to three structural isomers: ortho (2-), meta (3-), and para (4-vinylbenzoic acid). The presence of both a polymerizable vinyl group and a versatile carboxylic acid moiety makes vinylbenzoic acid a valuable monomer and building block in polymer chemistry and organic synthesis, including for pharmaceutical intermediates.

Synonyms and Alternative Names:

-

o-Vinylbenzoic acid: this compound, 2-Ethenylbenzoic acid

-

m-Vinylbenzoic acid: 3-Vinylbenzoic acid, 3-Ethenylbenzoic acid

-

p-Vinylbenzoic acid: 4-Vinylbenzoic acid, 4-Ethenylbenzoic acid, p-Carboxystyrene

Physicochemical Properties

Quantitative data for vinylbenzoic acid isomers are summarized in the table below. It is important to note that data for 4-vinylbenzoic acid is more readily available and well-documented.

| Property | This compound (o-) | 3-Vinylbenzoic Acid (m-) | 4-Vinylbenzoic Acid (p-) |

| CAS Number | 27326-43-8 | 28447-20-3 | 1075-49-6 |

| Molecular Formula | C₉H₈O₂ | C₉H₈O₂ | C₉H₈O₂ |

| Molecular Weight | 148.16 g/mol | 148.16 g/mol | 148.16 g/mol |

| Melting Point | 95-99 °C | 98-102 °C | 142-144 °C |

| Appearance | White to light yellow powder/crystal | - | White to off-white crystalline powder |

| Solubility | - | - | Soluble in dichloromethane, methanol (B129727) |

Synthesis of Vinylbenzoic Acid

The Wittig reaction is a widely employed and effective method for the synthesis of vinylarenes, including vinylbenzoic acid. This reaction involves the conversion of a carbonyl compound to an alkene using a phosphorus ylide. The general workflow for the synthesis of 4-vinylbenzoic acid via the Wittig reaction is presented below. A similar approach can be adapted for the synthesis of this compound, starting from the corresponding ortho-substituted precursors.

General Synthesis Workflow: Wittig Reaction

The synthesis of vinylbenzoic acid via the Wittig reaction is typically a two-step process. First, a phosphonium (B103445) salt is prepared from the corresponding bromomethylbenzoic acid and triphenylphosphine (B44618). In the second step, the phosphonium salt is deprotonated with a base to form the ylide, which then reacts with formaldehyde (B43269) to yield the vinylbenzoic acid.

Experimental Protocol: Synthesis of 4-Vinylbenzoic Acid

The following is a representative experimental protocol for the synthesis of 4-vinylbenzoic acid.

Step 1: Preparation of 4-Carboxybenzyltriphenylphosphonium Bromide

-

In a 100 mL round-bottom flask equipped with a reflux condenser, combine 4-(bromomethyl)benzoic acid (4.3 g, 20 mmol) and triphenylphosphine (5.2 g, 20 mmol).

-

Add acetone (60 mL) to dissolve the solids.

-

Heat the mixture to reflux in a water bath for 45 minutes.

-

Cool the reaction mixture to room temperature, allowing the phosphonium salt to precipitate.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with diethyl ether (2 x 20 mL) and dry it on the funnel under vacuum.

Step 2: Preparation of 4-Vinylbenzoic Acid

-

In a 250 mL Erlenmeyer flask equipped with a magnetic stirrer, add the 4-carboxybenzyltriphenylphosphonium bromide (3.76 g, 8 mmol), 37% aqueous formaldehyde (32 mL), and water (15 mL).

-

Stir the mixture vigorously.

-

Slowly add a solution of sodium hydroxide (B78521) (2.5 g, 62.5 mmol) in water (15 mL) over a period of 10 minutes.

-

Continue stirring for an additional 45 minutes.

-

Filter the resulting precipitate (triphenylphosphine oxide) by vacuum filtration and wash it with water (approximately 100 mL).

-

Combine the filtrate and washings and acidify to a pH of ~1 by the slow addition of concentrated hydrochloric acid.

-

Collect the precipitated 4-vinylbenzoic acid by vacuum filtration.

-

The crude product can be recrystallized from an ethanol/water mixture (e.g., 7:3 v/v) to yield purified 4-vinylbenzoic acid.

Polymerization of Vinylbenzoic Acid

The vinyl group of vinylbenzoic acid allows it to undergo polymerization, typically via free radical polymerization, to form poly(vinylbenzoic acid). The carboxylic acid functionality can be preserved in the polymer, imparting useful properties such as hydrophilicity, pH-responsiveness, and sites for further chemical modification.

General Polymerization Workflow

A typical free radical polymerization involves a monomer, an initiator, and a solvent. The mixture is heated to initiate the decomposition of the initiator and start the polymerization process.

Experimental Protocol: Polymerization of a Vinylbenzoate Ester

The following protocol describes the polymerization of methyl p-vinylbenzoate, which can be subsequently hydrolyzed to poly(p-vinylbenzoic acid).

-

Place 1 g of methyl p-vinylbenzoate in a Pyrex test tube.

-

Expose the test tube to an ultraviolet lamp for 24 hours, or until a hard polymer has formed.

-

Dissolve the resulting polymer in 50 mL of benzene.

-

Precipitate the polymer by slowly adding the benzene solution to 300 mL of methanol with vigorous stirring.

-

The purified polymer can be collected by filtration and dried.

Applications in Drug Development and Materials Science

Vinylbenzoic acid and its polymers have found applications in various fields, including drug delivery, biosensing, and the development of functional materials. The carboxylic acid group provides a handle for conjugating drugs or biomolecules, while the polymer backbone can be tailored to control properties like solubility and release kinetics.

While specific examples of this compound in the synthesis of marketed drugs are not prominently documented, its structural motifs are of interest in medicinal chemistry. Benzoic acid derivatives are known to be scaffolds for a variety of therapeutic agents. The vinyl group offers a site for further chemical elaboration or for incorporation into larger polymeric structures used in drug delivery systems. For instance, 4-vinylbenzoic acid has been used in the synthesis of molecularly imprinted polymers (MIPs) for the selective recognition of biomolecules, which has applications in drug delivery and biosensing. It has also been used as a capping agent in the preparation of hydrogels for biological applications.

Characterization Data

The structural confirmation of vinylbenzoic acid and its polymers is typically achieved through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the protons and carbon atoms, respectively, allowing for the confirmation of the vinyl and carboxylic acid groups and the substitution pattern on the aromatic ring.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present, such as the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and the C=C stretch of the vinyl group.

-

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can aid in structure elucidation.

Due to the limited availability of specific spectral data for this compound in public databases, representative spectra for the more common 4-vinylbenzoic acid are often used as a reference.

Conclusion

Vinylbenzoic acid, in its various isomeric forms, is a versatile chemical building block with significant potential in polymer science and medicinal chemistry. While the para-isomer, 4-vinylbenzoic acid, has been extensively studied and characterized, this guide has aimed to consolidate the available information for the ortho-isomer, this compound. The synthetic routes and polymerization strategies outlined here for the para-isomer provide a solid foundation for the preparation and utilization of this compound in research and development. Further investigation into the specific properties and applications of this compound and its corresponding polymers is warranted to fully explore its potential in the development of novel materials and pharmaceutical agents.

A Technical Guide to 2-Vinylbenzoic Acid: Commercial Availability, Purity, and Analysis

Introduction

2-Vinylbenzoic acid (CAS No. 27326-43-8), a derivative of both styrene (B11656) and benzoic acid, is a bifunctional molecule with significant potential in polymer chemistry, materials science, and as an intermediate in organic and pharmaceutical synthesis.[1][2] Its unique structure, featuring a polymerizable vinyl group and a reactive carboxylic acid moiety, allows for its incorporation into a wide array of molecular architectures to impart specific functionalities.[1][2] This guide provides an in-depth overview of its commercial suppliers, available purity grades, and relevant technical data for researchers, scientists, and professionals in drug development.

Commercial Suppliers and Purity Grades

This compound is available from several chemical suppliers, primarily for research and development purposes. The purity grades offered are generally suitable for synthesis and polymerization applications.

| Supplier | Brand/Product Line | Purity Grade/Specification | Catalog Number (Example) |

| Thermo Fisher Scientific | Thermo Scientific Chemicals (formerly Alfa Aesar) | ≥95.0% (Aqueous acid-base Titration), ≥95.0% (Silylated GC) | Not specified |

| Sigma-Aldrich (Merck) | AldrichCPR | Buyer assumes responsibility to confirm product identity and/or purity. No analytical data collected by the supplier.[3] | 27326-43-8 |

| Ambeed | Not Applicable | Purity information available upon request (NMR, HPLC, LC-MS data may be provided).[4] | 27326-43-8 |

Note: The "AldrichCPR" designation from Sigma-Aldrich indicates a product provided for early discovery research where the buyer is responsible for purity confirmation.[3]

Technical and Physicochemical Data

A summary of key technical specifications for this compound is provided below.

| Property | Value | Source |

| CAS Number | 27326-43-8 | [5] |

| Molecular Formula | C₉H₈O₂ | [5] |

| Molecular Weight | 148.16 g/mol | [5] |

| Appearance | White to pale yellow powder or lumpy powder | [6] |

| Melting Point | 94°C | [5] |

| SMILES String | C=CC1=CC=CC=C1C(=O)O | [5] |

| InChI Key | XUDBVJCTLZTSDC-UHFFFAOYSA-N | [5] |

Methodologies and Experimental Protocols

While specific experimental protocols for this compound are not extensively detailed in the provided results, standard procedures for the synthesis of its isomer (4-vinylbenzoic acid) and the analysis of benzoic acid derivatives can be adapted.

Synthesis via Wittig Reaction

The Wittig reaction is a reliable method for synthesizing alkenes from carbonyl compounds and is applicable for the synthesis of vinylbenzoic acids.[7][8] The following is a generalized workflow based on the synthesis of the 4-vinyl isomer.

Caption: General workflow for the synthesis of vinylbenzoic acid.

Protocol Details:

-

Phosphonium Salt Preparation: 4-(Bromomethyl)benzoic acid is refluxed with triphenylphosphine in a solvent like acetone.[8][9] The resulting phosphonium salt precipitates upon cooling and is collected by vacuum filtration.[9]

-

Wittig Reaction: The phosphonium salt is stirred vigorously with aqueous formaldehyde.[8][9] A strong base, such as sodium hydroxide, is added to generate the phosphorus ylide in situ, which then reacts with formaldehyde.[8][9]

-

Workup and Purification: The byproduct, triphenylphosphine oxide, is removed by filtration.[8] The filtrate is then acidified with a strong acid like HCl to precipitate the crude vinylbenzoic acid.[8][9] Final purification can be achieved by recrystallization from a suitable solvent system, such as aqueous ethanol.[7]

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard and effective technique for determining the purity of benzoic acid derivatives.[10][11] It allows for the separation and quantification of the main compound and any potential impurities.[10]

Caption: A logical workflow for assessing the purity of this compound.

General HPLC Protocol:

-

Column: A reversed-phase column such as a C18 is typically used.[12]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.05 M ammonium (B1175870) acetate, pH 4.4) and an organic solvent (e.g., methanol (B129727) or acetonitrile).[12] The gradient can be optimized for ideal separation.[10]

-

Detection: UV detection is suitable, with the wavelength set to the absorbance maximum of this compound (e.g., around 230-234 nm).[10][12]

-

Sample Preparation: Samples are accurately weighed and dissolved in the mobile phase or a suitable solvent, then filtered to remove particulate matter.[11]

-

Quantification: Purity is often determined by the area percentage method, where the area of the main peak is compared to the total area of all peaks in the chromatogram.[12]

Applications in Research and Drug Development

While this compound is primarily a monomer for polymer synthesis, its structural similarity to other biologically active benzoic acid derivatives suggests its potential as a building block in medicinal chemistry. Benzoic acid and its derivatives are used as intermediates in the synthesis of more complex medicinal compounds and can possess antifungal properties.[13] Derivatives of 4-vinylbenzoic acid have been investigated for therapeutic uses, including treatments for dermatological conditions like acne and psoriasis, acting as ligands that bind to cellular receptors.[14]

The dual functionality of this compound allows for its use in creating functionalized polymers for drug delivery systems, such as molecularly imprinted polymers (MIPs) designed to selectively bind to pharmaceutical compounds.[15]

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound AldrichCPR 27326-43-8 [sigmaaldrich.com]

- 4. 27326-43-8|this compound| Ambeed [ambeed.com]

- 5. This compound, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. This compound, 96% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. Solved Synthesis of 4-vinylbenzoic acid using the Wittig | Chegg.com [chegg.com]

- 8. chemistry-online.com [chemistry-online.com]

- 9. books.rsc.org [books.rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. scientificbulletin.upb.ro [scientificbulletin.upb.ro]

- 12. thaiscience.info [thaiscience.info]

- 13. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 14. EP0161156B1 - 4-vinylbenzoic-acid derivatives, their preparation and their use as therapeutical compositions and as ligands - Google Patents [patents.google.com]

- 15. mdpi.com [mdpi.com]

Fundamental reaction mechanisms involving 2-Vinylbenzoic acid

An In-depth Technical Guide on the Core Reaction Mechanisms Involving 2-Vinylbenzoic Acid

Introduction

This compound and its isomers, particularly 4-vinylbenzoic acid, are versatile monomers and building blocks in organic synthesis and materials science. The presence of two distinct functional groups—a vinyl group and a carboxylic acid—allows for a diverse range of chemical transformations. The vinyl group is susceptible to polymerization and cycloaddition reactions, while the aromatic ring and carboxylic acid can participate in various cross-coupling and functional group interconversions. This guide provides a detailed overview of the fundamental reaction mechanisms involving this compound, tailored for researchers, scientists, and drug development professionals.

I. Polymerization Reactions

The vinyl group of this compound allows it to act as a monomer in polymerization reactions, primarily through free radical and anionic mechanisms. The resulting poly(vinylbenzoic acid) is a functional polymer with applications as a polyelectrolyte, ion-exchange resin, and polymeric reagent.

A. Free Radical Polymerization

Free radical polymerization is a common method for polymerizing vinyl monomers. The process involves three key steps: initiation, propagation, and termination. The vinyl group on this compound readily participates in this chain-growth mechanism.[1]

Mechanism:

-

Initiation: The process begins with an initiator, such as benzoyl peroxide or AIBN, which decomposes upon heating or UV irradiation to form free radicals.[1]

-

Propagation: The initiator radical adds to the carbon-carbon double bond of the this compound monomer. This creates a new radical species, which then adds to another monomer, propagating the polymer chain.[1]

-

Termination: The chain growth is terminated when two growing radical chains react with each other, either by combination (coupling) or disproportionation.[1][2]

References

Methodological & Application

Radical Polymerization of 2-Vinylbenzoic Acid: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of radical polymerization techniques for 2-vinylbenzoic acid, a functional monomer with significant potential in the development of advanced polymeric materials for drug delivery and other biomedical applications. The carboxylic acid moiety of this compound offers a versatile handle for drug conjugation, pH-responsive behavior, and enhanced water solubility. This document details protocols for conventional free radical polymerization and controlled radical polymerization methods, including Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.

Introduction to Radical Polymerization of this compound

Poly(this compound) is a functional polymer with a carboxylic acid group on each repeating unit. This feature makes it an attractive candidate for various applications in drug development, including:

-

Drug Conjugation: The carboxylic acid groups provide reactive sites for the covalent attachment of therapeutic agents, enabling the creation of polymer-drug conjugates with potentially improved pharmacokinetics and targeted delivery.

-

pH-Responsive Systems: The acidity of the carboxylic acid allows the polymer's solubility and conformation to be sensitive to changes in pH. This property can be exploited to design drug delivery systems that release their payload in specific physiological environments, such as the acidic milieu of tumors or endosomes.

-

Enhanced Solubility: The hydrophilic nature of the carboxylic acid groups can improve the aqueous solubility of hydrophobic drugs when conjugated to the polymer.

The synthesis of well-defined poly(this compound) with controlled molecular weight and narrow molecular weight distribution is crucial for its successful application in the pharmaceutical field. Controlled radical polymerization techniques offer significant advantages over conventional free radical polymerization in achieving these desired polymer characteristics.

Polymerization Techniques: A Comparative Overview

The following table summarizes the key characteristics and typical outcomes of different radical polymerization techniques for this compound.

| Polymerization Technique | Control over Molecular Weight & Polydispersity | Typical Initiator(s)/Mediating Agents | Key Advantages | Key Disadvantages |

| Conventional Free Radical Polymerization (FRP) | Poor | AIBN, Benzoyl Peroxide | Simple, robust, wide range of solvents | Broad molecular weight distribution, poor control over architecture |

| Atom Transfer Radical Polymerization (ATRP) | Good to Excellent | Alkyl halide initiator, Transition metal complex (e.g., CuBr/PMDETA) | Well-defined polymers, block copolymers | Requires protection/deprotection of the acidic proton, catalyst removal can be challenging |

| Reversible Addition-Fragmentation chain Transfer (RAFT) | Excellent | Thermal initiator (e.g., AIBN), RAFT agent (e.g., dithioesters, trithiocarbonates) | Versatile for a wide range of monomers, tolerant to acidic groups | RAFT agent can be expensive, potential for color and odor in the final polymer |

| Nitroxide-Mediated Polymerization (NMP) | Good | Alkoxyamine initiator (e.g., TEMPO-based) | Metal-free system | High temperatures often required, limited monomer scope |

Experimental Protocols

Conventional Free Radical Polymerization (FRP) of this compound

This protocol describes a straightforward method for the polymerization of this compound, resulting in a polymer with a broad molecular weight distribution.

Materials:

-

This compound (monomer)

-

Azobisisobutyronitrile (AIBN) (initiator)

-

1,4-Dioxane (B91453) (solvent)

-

Methanol (B129727) (non-solvent for precipitation)

-

Schlenk flask

-

Magnetic stirrer

-

Oil bath

-

Nitrogen or Argon source

Procedure:

-

Monomer and Initiator Preparation: In a Schlenk flask equipped with a magnetic stir bar, dissolve this compound (e.g., 5.0 g, 33.7 mmol) and AIBN (e.g., 0.055 g, 0.337 mmol, for a monomer to initiator ratio of 100:1) in 1,4-dioxane (e.g., 20 mL).

-

Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Polymerization: After the final thaw, backfill the flask with nitrogen or argon and place it in a preheated oil bath at 70°C. Allow the polymerization to proceed for a set time (e.g., 24 hours) with continuous stirring.

-

Termination and Precipitation: Terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air. Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.

-

Purification: Collect the precipitated polymer by filtration, wash it thoroughly with methanol, and dry it in a vacuum oven at 40°C until a constant weight is achieved.

Expected Outcome: A white to off-white solid polymer. The molecular weight will be highly dependent on the specific reaction conditions, and the polydispersity index (PDI) is expected to be greater than 1.5.

Atom Transfer Radical Polymerization (ATRP) of a Protected this compound Monomer

Direct ATRP of this compound is challenging due to the acidic proton interfering with the catalyst.[1] This protocol outlines a two-step process involving the polymerization of a protected monomer followed by deprotection. Here, we use the tert-butyl ester of this compound as the protected monomer.

Step A: Synthesis of tert-Butyl 2-Vinylbenzoate (Protected Monomer)

This is a representative synthesis and should be performed according to established organic chemistry procedures.

Step B: ATRP of tert-Butyl 2-Vinylbenzoate

Materials:

-

tert-Butyl 2-vinylbenzoate (monomer)

-

Ethyl α-bromoisobutyrate (EBiB) (initiator)

-

Copper(I) bromide (CuBr) (catalyst)

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

-

Anisole (B1667542) (solvent)

-

Methanol (non-solvent for precipitation)

-

Alumina (B75360) column

-

Schlenk flask, syringes, and other standard ATRP glassware

Procedure:

-

Reaction Setup: To a Schlenk flask, add CuBr (e.g., 14.3 mg, 0.1 mmol). Seal the flask and deoxygenate by evacuating and backfilling with nitrogen three times.

-

Addition of Reagents: In a separate flask, prepare a solution of tert-butyl 2-vinylbenzoate (e.g., 2.04 g, 10 mmol), EBiB (e.g., 19.5 mg, 0.1 mmol, for a monomer to initiator ratio of 100:1), and PMDETA (e.g., 20.8 μL, 0.1 mmol) in anisole (e.g., 5 mL). Deoxygenate this solution by bubbling with nitrogen for 30 minutes.

-

Initiation: Transfer the deoxygenated monomer/initiator/ligand solution to the Schlenk flask containing the CuBr catalyst via a nitrogen-purged syringe.

-

Polymerization: Place the flask in a preheated oil bath at 70°C and stir for the desired time (e.g., 4-24 hours). Monitor the monomer conversion by taking samples periodically and analyzing them by ¹H NMR.

-

Termination and Purification: Terminate the polymerization by cooling the flask and exposing the reaction mixture to air. Dilute the mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.

-

Precipitation: Precipitate the polymer by adding the purified solution to a large excess of cold methanol.

-

Drying: Collect the polymer by filtration and dry it under vacuum.

Step C: Deprotection to Poly(this compound)

Materials:

-

Poly(tert-butyl 2-vinylbenzoate)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Diethyl ether (for precipitation)

Procedure:

-

Dissolution: Dissolve the protected polymer in DCM.

-

Hydrolysis: Add an excess of TFA to the solution and stir at room temperature for several hours (e.g., 4-6 hours).

-

Precipitation: Precipitate the deprotected poly(this compound) in cold diethyl ether.

-